molecular formula C12H21NO2 B13947197 2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid

2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13947197
M. Wt: 211.30 g/mol
InChI Key: UTCOBOGDIDKAKW-UHFFFAOYSA-N
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Description

2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid is a spirocyclic compound characterized by a unique structural framework. The spirocyclic structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the reaction of N-alkylated amines with cyclic ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to the inhibition or activation of biological processes, making the compound a valuable tool in biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

2-Isopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid stands out due to its specific isopropyl substitution, which imparts unique steric and electronic properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other spirocyclic compounds.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

2-propan-2-yl-2-azaspiro[4.4]nonane-8-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-9(2)13-6-5-12(8-13)4-3-10(7-12)11(14)15/h9-10H,3-8H2,1-2H3,(H,14,15)

InChI Key

UTCOBOGDIDKAKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(C1)CCC(C2)C(=O)O

Origin of Product

United States

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